1-(Azidomethyl)-2-bromobenzene
Overview
Description
1-(Azidomethyl)-2-bromobenzene is an organic compound characterized by the presence of an azidomethyl group attached to a benzene ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-2-bromobenzene can be synthesized through a multi-step process. One common method involves the bromination of toluene to form 2-bromotoluene, followed by the conversion of the methyl group to an azidomethyl group. This can be achieved by treating 2-bromotoluene with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Azidomethyl)-2-bromobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition with alkynes.
Major Products:
Aminomethyl-2-bromobenzene: Formed by the reduction of the azido group.
1,2,3-Triazoles: Formed by cycloaddition with alkynes.
Scientific Research Applications
1-(Azidomethyl)-2-bromobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the synthesis of polymers and materials with specific properties, such as cross-linked polymers and thermosets.
Bioconjugation: Utilized in click chemistry for the labeling and modification of biomolecules, enabling the study of biological processes.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-2-bromobenzene primarily involves its reactivity as an azide compound. The azido group can undergo various chemical transformations, leading to the formation of reactive intermediates such as nitrenes. These intermediates can interact with other molecules, facilitating the formation of new chemical bonds and the modification of molecular structures .
Comparison with Similar Compounds
- 1-(Azidomethyl)-5H-tetrazole
- 1-(Azidoethyl)-5H-tetrazole
- 1-(Azidopropyl)-5H-tetrazole
Conclusion
1-(Azidomethyl)-2-bromobenzene is a versatile compound with significant applications in organic synthesis, material science, and bioconjugation. Its unique chemical properties and reactivity make it a valuable tool in various scientific research fields.
Properties
IUPAC Name |
1-(azidomethyl)-2-bromobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTIJSCAOJIGQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562164 | |
Record name | 1-(Azidomethyl)-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126799-87-9 | |
Record name | 1-(Azidomethyl)-2-bromobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126799-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Azidomethyl)-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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